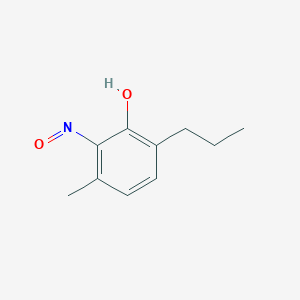
3-Methyl-2-nitroso-6-propylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-nitroso-6-propylphenol is an organic compound that belongs to the class of nitrosoaromatic compounds It is characterized by the presence of a nitroso group (-NO) attached to an aromatic ring, along with methyl and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitroso-6-propylphenol can be achieved through several methods:
Reduction of Nitro Precursors: One common method involves the reduction of nitro precursors.
Oxidation of Amino Precursors: Another approach is the oxidation of amino precursors.
Direct Nitrosation: Direct nitrosation of phenolic compounds using nitrosating agents such as nitrosyl chloride (NOCl) or sodium nitrite (NaNO2) in acidic conditions can also be employed.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-nitroso-6-propylphenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amino compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Iron, zinc, tin, and hydrochloric acid.
Substitution Reagents: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Formation of 3-Methyl-2-nitro-6-propylphenol.
Reduction: Formation of 3-Methyl-2-amino-6-propylphenol.
Substitution: Formation of various substituted phenols depending on the reagents used.
Scientific Research Applications
3-Methyl-2-nitroso-6-propylphenol has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-nitroso-6-propylphenol involves its interaction with molecular targets and pathways:
Nitrosation Reactions: The nitroso group can react with nucleophiles, leading to the formation of oximes and hydrazones.
Redox Reactions: The compound can undergo redox reactions, influencing cellular redox balance and potentially exerting antioxidant effects.
Enzyme Inhibition: It may inhibit certain enzymes by modifying their active sites through nitrosation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-propylphenol: Lacks the nitroso group, resulting in different chemical properties and reactivity.
3-Methyl-2-nitro-6-propylphenol: Contains a nitro group instead of a nitroso group, leading to different redox behavior and applications.
Uniqueness
3-Methyl-2-nitroso-6-propylphenol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
184866-28-2 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-methyl-2-nitroso-6-propylphenol |
InChI |
InChI=1S/C10H13NO2/c1-3-4-8-6-5-7(2)9(11-13)10(8)12/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
FLVILPVECBMKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C=C1)C)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



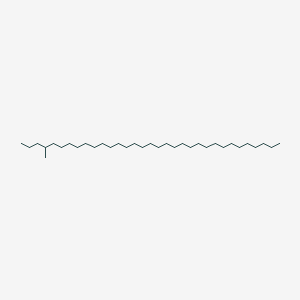
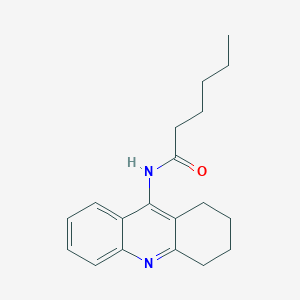
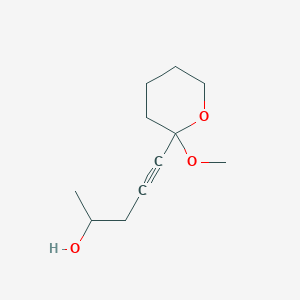
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
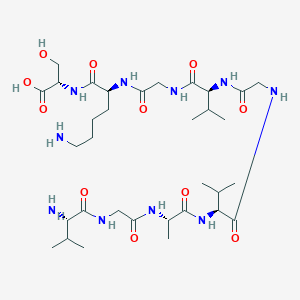
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
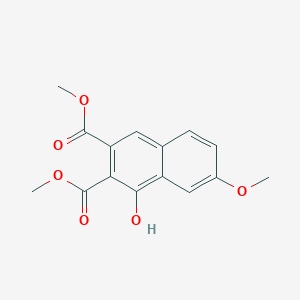
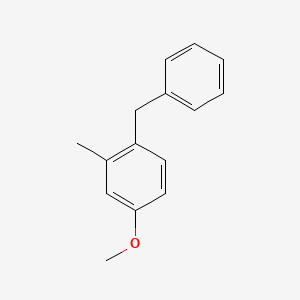
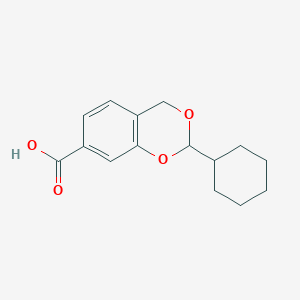
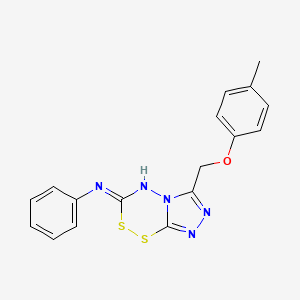
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)

